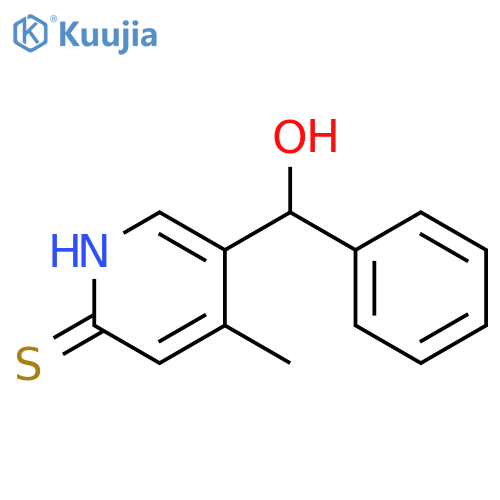

Cas no 1355193-35-9 ((6-Mercapto-4-methyl-pyridin-3-yl)-phenyl-methanol)

1355193-35-9 structure

商品名:(6-Mercapto-4-methyl-pyridin-3-yl)-phenyl-methanol

CAS番号:1355193-35-9

MF:C13H13NOS

メガワット:231.313421964645

CID:5208485

(6-Mercapto-4-methyl-pyridin-3-yl)-phenyl-methanol 化学的及び物理的性質

名前と識別子

-

- (6-Mercapto-4-methyl-pyridin-3-yl)-phenyl-methanol

-

- インチ: 1S/C13H13NOS/c1-9-7-12(16)14-8-11(9)13(15)10-5-3-2-4-6-10/h2-8,13,15H,1H3,(H,14,16)

- InChIKey: PMYYQAGXNLSPLQ-UHFFFAOYSA-N

- ほほえんだ: C1(=S)NC=C(C(O)C2=CC=CC=C2)C(C)=C1

(6-Mercapto-4-methyl-pyridin-3-yl)-phenyl-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM499938-1g |

5-(Hydroxy(phenyl)methyl)-4-methylpyridine-2(1H)-thione |

1355193-35-9 | 97% | 1g |

$1190 | 2022-06-13 |

(6-Mercapto-4-methyl-pyridin-3-yl)-phenyl-methanol 関連文献

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

1355193-35-9 ((6-Mercapto-4-methyl-pyridin-3-yl)-phenyl-methanol) 関連製品

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬